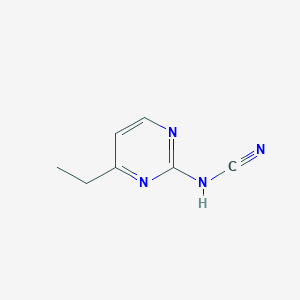
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also known as ethylcyanoformate, is a chemical compound with the molecular formula C5H6N2. It is a white crystalline solid that is soluble in water and organic solvents. Cyanamide has been used in various fields, including agriculture, industry, and medicine.
Mecanismo De Acción
Cyanamide acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is responsible for the metabolism of ethanol in the liver. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as flushing, nausea, and vomiting. Cyanamide is also a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines.
Efectos Bioquímicos Y Fisiológicos
Cyanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and stimulate plant growth. Cyanamide has also been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be easily synthesized. Cyanamide is also stable under normal laboratory conditions and can be stored for long periods. However, cyanamide has some limitations, including its toxicity and potential for causing harm to the environment. Therefore, proper safety precautions must be taken when handling cyanamide.
Direcciones Futuras
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic methods for cyanamide that are more efficient and environmentally friendly. Another area of research is the investigation of the anticancer, antiviral, and antibacterial properties of cyanamide. Additionally, the study of the effects of cyanamide on plant growth and development could lead to the development of new plant growth regulators. Finally, the development of new therapeutic agents based on the mechanism of action of cyanamide could lead to the development of new treatments for various diseases.
Métodos De Síntesis
Cyanamide can be synthesized by reacting calcium cyanamide with ethyl chloroformate. The reaction produces calcium chloride and cyanamide as the final products. The reaction is as follows:
CaCN2 + C2H5OCOCl → CaCl2 + C5H6N2 + CO2
Aplicaciones Científicas De Investigación
Cyanamide has been extensively studied for its biological and chemical properties. It has been used as a reagent in organic synthesis, as a plant growth regulator in agriculture, and as a therapeutic agent in medicine. Cyanamide has also been studied for its anticancer, antiviral, and antibacterial properties.
Propiedades
Número CAS |
102739-39-9 |
|---|---|
Nombre del producto |
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) |
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
(4-ethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |
Clave InChI |
QCFKXHLZRSVWTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1)NC#N |
SMILES canónico |
CCC1=NC(=NC=C1)NC#N |
Sinónimos |
Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



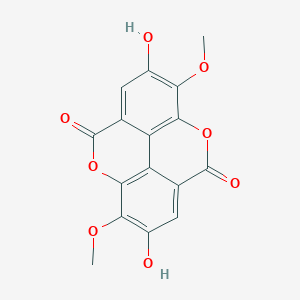
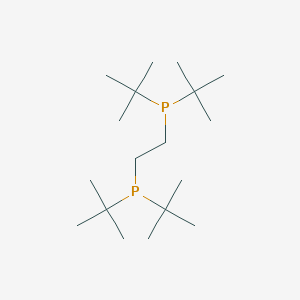
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
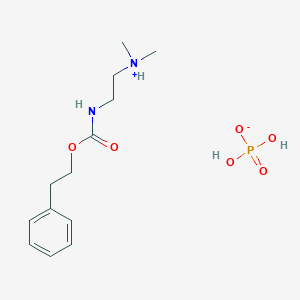
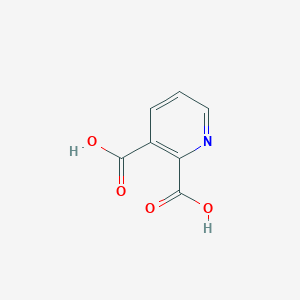


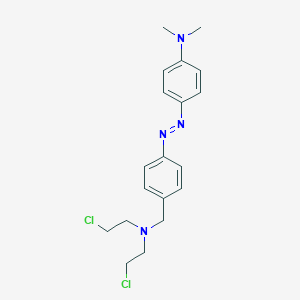

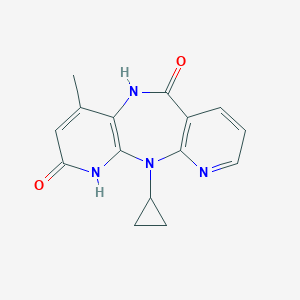

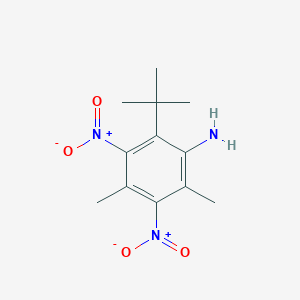

![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)